molecular formula C13H22N2O3 B12881418 2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide CAS No. 57068-10-7

2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Cat. No.: B12881418
CAS No.: 57068-10-7
M. Wt: 254.33 g/mol
InChI Key: SOAZJBLSEVXTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound’s structure also includes an ethyl group, a methoxyethyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the oxazole ring with 2-methoxyethyl halides under basic conditions.

    Formation of the Butanamide Backbone: The final step involves the amidation reaction, where the oxazole derivative is reacted with butanoyl chloride in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Saturated heterocycles.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The butanamide backbone provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-(2-hydroxyethyl)-N-(4-methyloxazol-2-yl)butanamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    2-ethyl-N-(2-methoxyethyl)-N-(4-ethyloxazol-2-yl)butanamide: Similar structure but with an ethyl group on the oxazole ring instead of a methyl group.

    2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)pentanamide: Similar structure but with a pentanamide backbone instead of a butanamide backbone.

Uniqueness

2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility, while the oxazole ring provides a versatile platform for further chemical modifications. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57068-10-7

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

2-ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C13H22N2O3/c1-5-11(6-2)12(16)15(7-8-17-4)13-14-10(3)9-18-13/h9,11H,5-8H2,1-4H3

InChI Key

SOAZJBLSEVXTCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CCOC)C1=NC(=CO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.